Ponceau MX

Vue d'ensemble

Description

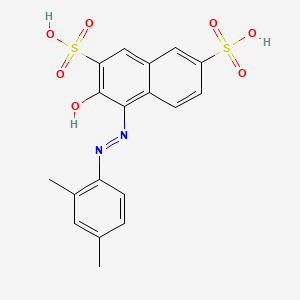

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid is a naphthalenesulfonic acid that is naphthalene-2,7-disulfonic acid carrying additional hydroxy and (2,4-dimethylphenyl)diazenyl substituents at positions 3 and 4 respectively. The disodium salt is the biological stain 'acid red 26'. It has a role as a carcinogenic agent and a cardiotoxic agent. It is a member of azobenzenes, a naphthalenesulfonic acid and a member of naphthols. It is a conjugate acid of a 4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate.

Applications De Recherche Scientifique

Protein Staining and Analysis

Ponceau MX is widely utilized as a protein stain in biochemical assays, particularly in Western blotting. It serves as a reversible stain that allows researchers to confirm the successful transfer of proteins from gels to membranes. This application is crucial for validating the integrity of protein samples before further analysis.

Case Study: Ponceau Staining in Western Blotting

A study demonstrated that Ponceau S, a related compound, is effective for protein quantification in dot-blot assays. The results indicated that this method provides a reliable alternative to traditional assays like the BCA assay, particularly at low protein concentrations . The linearity of the standard curve achieved with Ponceau staining suggests its utility in accurately estimating protein levels across various biological samples.

Electrophoresis Applications

This compound has been employed in native polyacrylamide gel electrophoresis (PAGE) for studying protein complexes. The mild binding of Ponceau stains to proteins allows for the separation of oligomeric states under physiological conditions without denaturing the proteins.

Case Study: Oligomeric State Analysis

Research has shown that using this compound during native PAGE facilitates the analysis of protein oligomers by imposing a charge shift on proteins. This method enables researchers to visualize enzyme activity or use nonspecific protein stains for further analysis after electrophoresis .

Environmental Applications: Dye Degradation

Recent studies have explored the biodegradation of this compound by specific bacterial strains, highlighting its environmental significance. The ability of certain microorganisms to decolorize and degrade azo dyes like this compound presents potential applications in wastewater treatment.

Case Study: Biodegradation by Bacterial Strains

A study focused on a bacterial strain isolated from gold mining areas revealed its capability to degrade Ponceau S Red dye effectively. The degradation process resulted in various metabolites that were identified using gas chromatography-mass spectrometry (GC-MS). This research underscores the potential for using microbial strains in bioremediation efforts targeting dye pollutants .

Phytotoxicity Studies

This compound has been investigated for its effects on plant growth, particularly regarding its phytotoxicity. Research indicates that while high concentrations of the dye can be harmful, lower concentrations may stimulate plant growth due to nutrient enrichment from degradation products.

Case Study: Effects on Seed Germination

In experiments assessing germination rates and root development, seeds treated with degradation products of this compound exhibited enhanced growth compared to untreated controls. This phenomenon suggests that certain metabolites formed during degradation may provide beneficial nutrients to plants .

Propriétés

Numéro CAS |

7481-49-4 |

|---|---|

Formule moléculaire |

C18H16N2O7S2 |

Poids moléculaire |

436.5 g/mol |

Nom IUPAC |

4-[(2,4-dimethylphenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C18H16N2O7S2/c1-10-3-6-15(11(2)7-10)19-20-17-14-5-4-13(28(22,23)24)8-12(14)9-16(18(17)21)29(25,26)27/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |

Clé InChI |

YYYARFHFWYKNLF-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

SMILES canonique |

CC1=CC(=C(C=C1)N=NC2=C3C=CC(=CC3=CC(=C2O)S(=O)(=O)O)S(=O)(=O)O)C |

Color/Form |

DARK-RED CRYSTALS |

Key on ui other cas no. |

3761-53-3 |

Numéros CAS associés |

3761-53-3 (di-hydrochloride salt) 68928-54-1 (mono-barium salt) |

Solubilité |

VERY SLIGHTLY SOL IN ETHER, ETHANOL & ACETONE; INSOLUBLE IN OIL, SOL IN WATER |

Synonymes |

1-(2,4-xylylazo)-2-naphthol-3,6-disulfonic acid disodium salt acid red 26 C.I. 16150 ponceau 2R ponceau MX ponceau MX, monobarium salt ponceau xylidine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.